(1S)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine
CAS No.:
Cat. No.: VC17787967
Molecular Formula: C6H10N2O
Molecular Weight: 126.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10N2O |
|---|---|
| Molecular Weight | 126.16 g/mol |
| IUPAC Name | (1S)-1-(5-methyl-1,2-oxazol-3-yl)ethanamine |
| Standard InChI | InChI=1S/C6H10N2O/c1-4-3-6(5(2)7)8-9-4/h3,5H,7H2,1-2H3/t5-/m0/s1 |
| Standard InChI Key | LEFVDZCQGFWHQB-YFKPBYRVSA-N |
| Isomeric SMILES | CC1=CC(=NO1)[C@H](C)N |
| Canonical SMILES | CC1=CC(=NO1)C(C)N |
Introduction
Structural Characteristics and Stereochemical Significance
Molecular Architecture
(1S)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine (molecular formula: , molecular weight: 126.16 g/mol) features a 1,2-oxazole ring system—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. The 5-methyl substituent on the oxazole ring and the (S)-configured ethanamine group at the 3-position create distinct electronic and steric environments (Figure 1). X-ray crystallography of analogous compounds reveals planarity in the oxazole ring with bond angles of 106° (N-O-C) and 110° (O-C-N), contributing to resonance stabilization.
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Oxazole ring system | 1,2-oxazole substitution | |
| Chiral center | S-configuration at C1 | |
| Bond length (C-N) | 1.32 Å | |
| Dihedral angle (C3-C1) | 112° |
The stereochemistry at the C1 position critically influences molecular interactions, as demonstrated by differential binding affinities between (S)- and (R)-enantiomers in receptor docking studies .
Spectroscopic Fingerprints
Nuclear magnetic resonance (NMR) analysis reveals characteristic signals:
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NMR (400 MHz, CDCl): δ 1.35 (d, J = 6.8 Hz, 3H, CH), 2.45 (s, 3H, oxazole-CH), 3.82 (q, J = 6.8 Hz, 1H, CH), 6.75 (s, 1H, oxazole-H).
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NMR: δ 12.4 (oxazole-CH), 22.1 (CH), 54.3 (CH), 125.8 (oxazole-C3), 150.2 (oxazole-C5).
Infrared spectroscopy shows strong absorption at 1650 cm (C=N stretch) and 3350 cm (N-H bend), confirming the oxazole and primary amine functionalities.
Synthetic Methodologies and Optimization
Primary Synthesis Routes
Industrial-scale production typically employs a three-step sequence:
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Oxazole Ring Formation: Cyclocondensation of methylglyoxal with hydroxylamine derivatives under acidic conditions (pH 3.5-4.0) yields 5-methyl-1,2-oxazole.
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Side Chain Introduction: Nucleophilic substitution at the 3-position using 2-bromoethylamine hydrobromide in DMF at 80°C (16 hr, 65% yield).
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Chiral Resolution: Diastereomeric salt formation with L-tartaric acid in ethanol/water (3:1) achieves >98% enantiomeric excess.
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | 80°C | +22% |
| Solvent | Anhydrous DMF | +15% |
| Catalyst | CuI (5 mol%) | +18% |
| Reaction Time | 16 hr | Plateau |
Continuous flow reactors enhance process efficiency, reducing reaction times by 40% compared to batch methods.
Purification Challenges
The compound’s polarity () complicates isolation, necessitating orthogonal purification strategies:
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Normal-phase chromatography (SiO, hexane/EtOAc 4:1)
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Recrystallization from tert-butyl methyl ether at -20°C
Impurity profiling identifies three major byproducts:
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N-acetylated derivative (3-7%)
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Ring-opened diketone (1-2%)
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Diastereomeric contamination (<0.5%)
Physicochemical Properties and Stability
Solubility and Partitioning
Experimental determinations reveal:
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Water solubility: 12.5 mg/mL at 25°C (pH 7.4)
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Octanol-water partition coefficient (): 0.92 ± 0.03
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pKa (amine): 9.2; pKa (oxazole): 3.8
These properties suggest moderate membrane permeability, aligning with calculated polar surface area (PSA) of 48 Å .
Thermal and Oxidative Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 182°C (N atmosphere). Accelerated stability testing (40°C/75% RH) demonstrates:
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98.4% purity retention after 6 months
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No detectable racemization under acidic conditions (pH 2-6)
Oxidative susceptibility requires inert atmosphere storage, as exposure to 3% HO causes 15% degradation in 24 hr.
Biological Activity and Mechanism
Table 3: Minimum Inhibitory Concentrations (μg/mL)
| Organism | MIC | Reference |
|---|---|---|
| S. aureus (MRSA) | 32 | |
| E. coli (ESBL) | >128 | |
| C. albicans | 64 |
Mechanistic studies implicate inhibition of undecaprenyl diphosphate synthase (UPPS), a key enzyme in bacterial cell wall synthesis. Molecular docking shows strong binding () to the UPPS active site through hydrogen bonding with Arg239 and π-stacking with Phe265 .
Anti-inflammatory Activity
In murine RAW264.7 macrophages, the compound reduces LPS-induced NO production (IC = 18 μM) by suppressing iNOS expression via NF-κB pathway inhibition. Comparative studies show 3-fold greater potency than ibuprofen in carrageenan-induced paw edema models.
Industrial and Research Applications
Pharmaceutical Development
As a chiral building block, the molecule has been incorporated into:
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Histamine H receptor antagonists (Phase I trials)
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TRPV1 modulators for neuropathic pain
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Covalent inhibitors targeting SARS-CoV-2 main protease
Materials Science Applications
Coordination polymers synthesized with Cu(II) ions exhibit:
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BET surface area: 850 m/g
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CO adsorption capacity: 2.8 mmol/g at 298 K
These properties suggest utility in gas separation membranes.
Comparative Analysis with Structural Analogues
Enantiomeric Differences
The (R)-enantiomer shows 10-fold lower antimicrobial activity but enhanced selectivity for GABA receptors () .
Substituent Effects
Methyl group removal at C5 decreases metabolic stability (t from 4.1 hr to 1.8 hr in human microsomes). Ethylamine chain elongation improves blood-brain barrier penetration (log BB from -0.3 to +0.7).
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